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3-Methylpiperazine-2,5-dione -

3-Methylpiperazine-2,5-dione

Catalog Number: EVT-7944150
CAS Number:
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
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Product Introduction

Description
3-methylpiperazine-2,5-dione is a member of the class of 2,5-diketopiperazines that is piperazine substituted by oxo groups at positions 2 and 5, and by a methyl group at position 3. It has a role as a Penicillium metabolite.
Overview

3-Methylpiperazine-2,5-dione is a cyclic compound belonging to the class of 2,5-diketopiperazines, characterized by the presence of two carbonyl groups at positions 2 and 5 of the piperazine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural properties and biological activities.

Source

The compound can be sourced from various chemical databases, including PubChem, which provides detailed information on its chemical structure and properties. It is often synthesized through various organic reactions involving piperazine derivatives and diketopiperazine precursors .

Classification

3-Methylpiperazine-2,5-dione is classified as a diketopiperazine, a subclass of piperazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structural features of 3-methylpiperazine-2,5-dione contribute to its unique reactivity and interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of 3-methylpiperazine-2,5-dione can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of dipeptide precursors or other suitable amines with diketones. For instance, the reaction of N-benzyl-N-methylamine with diethyl oxalate can yield piperazine derivatives through cyclization.
  2. Ugi Cascade Reaction: A more recent method involves a post-Ugi cascade reaction that efficiently synthesizes N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates. This method allows for the construction of a diverse library of compounds with significant biological activity .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to achieve optimal yields. The use of microwave-assisted techniques has also been explored to enhance reaction efficiency and product purity .

Molecular Structure Analysis

Structure

The molecular structure of 3-methylpiperazine-2,5-dione can be represented as follows:

  • Chemical Formula: C5_5H8_8N2_2O2_2
  • Molecular Weight: 128.13 g/mol
  • Structural Features: The compound features a piperazine ring substituted with a methyl group at position 3 and two carbonyl (oxo) groups at positions 2 and 5.

Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are typically employed to confirm the structure of synthesized compounds. For instance, NMR can reveal distinct proton signals corresponding to the aromatic protons and functional groups present in the molecule .

Chemical Reactions Analysis

Reactions

3-Methylpiperazine-2,5-dione can participate in various chemical reactions due to its reactive carbonyl groups:

  1. Nucleophilic Additions: The carbonyls can undergo nucleophilic attack by amines or alcohols, leading to the formation of more complex derivatives.
  2. Condensation Reactions: It can also engage in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.

Technical Details

The reactivity profile of 3-methylpiperazine-2,5-dione is influenced by its electron-withdrawing carbonyl groups, which enhance its electrophilicity and facilitate various organic transformations.

Mechanism of Action

Process

The mechanism of action for compounds derived from 3-methylpiperazine-2,5-dione often involves interaction with biological targets such as enzymes or receptors. For instance:

  1. Inhibition of Enzymatic Activity: Compounds may inhibit specific enzymes involved in cancer cell proliferation or survival pathways.
  2. Modulation of Signaling Pathways: They may also affect signaling pathways by altering protein phosphorylation states or influencing gene expression related to cell growth and apoptosis.

Data

Studies have demonstrated that certain derivatives exhibit significant growth inhibition against cancer cell lines, indicating their potential as therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Melting Point: Specific melting points vary based on purity but generally fall within a defined range for diketopiperazines.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: The compound is relatively stable under standard laboratory conditions but may decompose upon prolonged exposure to heat or light.

Relevant data from spectroscopic analyses provide insights into these properties, confirming the identity and quality of synthesized materials.

Applications

Scientific Uses

3-Methylpiperazine-2,5-dione has several potential applications in scientific research:

  1. Drug Development: Its derivatives are being explored for their anticancer properties, with some showing promising results in inhibiting tumor growth in vitro.
  2. Biological Studies: Researchers utilize this compound to study mechanisms of action related to piperazine derivatives in biological systems.
  3. Synthetic Chemistry: It serves as a building block for synthesizing more complex organic molecules due to its versatile reactivity.
Biosynthesis and Natural Occurrence

Fungal Biosynthetic Pathways in Penicillium spp.

3-Methylpiperazine-2,5-dione (C₅H₈N₂O₂, CID 107297) is a diketopiperazine (DKP) alkaloid predominantly biosynthesized by mangrove ecosystem-derived Penicillium fungi. These fungi inhabit high-stress environments characterized by salinity, anoxia, and tidal fluctuations, which trigger unique metabolic pathways for secondary metabolite production [2]. Strains such as Penicillium janthinellum (isolated from Sonneratia caseolaris in Hainan, China) and Penicillium ludwigii (from South China Sea sediments) produce structurally diverse DKPs, including methylated derivatives [2]. Over 417 secondary metabolites have been identified from mangrove Penicillium spp., with 170 being new compounds; approximately 28.32% of these belong to the DKP class [2]. The biosynthesis is influenced by ecological factors and cultivation strategies like the OSMAC (One Strain Many Compounds) approach, which alters culture conditions to enhance metabolite diversity. For example, modifying nitrogen sources or salt concentrations in growth media induces methyltransferase enzymes responsible for alkylating the DKP core [2] [4].

Table 1: Natural Sources of 3-Methylpiperazine-2,5-dione and Related DKPs in Penicillium spp.

Fungal SpeciesSource EcosystemIdentified CompoundsReference
P. janthinellumSonneratia caseolaris (China)Penispirozines A–H (methylated DKPs) [2]
P. ludwigiiSouth China Sea sedimentAdametizine C (trithiodiketopiperazine) [2]
P. brasilianumMarine substratePenipiperazine A (6/5/6/6/5 indole-DKP) [4]
P. polonicumFujian mangrove sedimentCyclo(Trp-Phe) [2]

Role of 2,5-Diketopiperazine Scaffolds in Secondary Metabolism

2,5-Diketopiperazines serve as privileged scaffolds in fungal secondary metabolism due to their structural stability, chiral diversity, and capacity for functionalization. The core structure arises from cyclo-dimerization of α-amino acids, with 3-Methylpiperazine-2,5-dione deriving from alanine or valine precursors [8]. In Penicillium spp., methylated DKPs exhibit three key biological roles:

  • Chemical Defense: Halogenated or alkylated DKPs (e.g., adametizine C) inhibit pathogens like Erysipelothrix rhusiopathiae (MIC: 50 μg/mL) and Streptococcus spp., protecting the fungus in competitive mangrove ecosystems [2].
  • Structural Templates: The DKP core enables ring fusion and heterocycle formation. Penipiperazine A from P. brasilianum exemplifies this, featuring a complex 6/5/6/6/5 indole-pyrazino-pyrrolo system biosynthesized via oxidative coupling [4].
  • Bioactivity Modulation: Methylation enhances lipophilicity and target binding. For instance, 3-methyl analogues show improved anti-inflammatory activity by suppressing NO production and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages [4] [5]. Over 126 bioactive DKPs have been reported from mangrove Penicillium strains, with methylation correlating to cytotoxic, antifungal, and α-glucosidase inhibitory effects [2].

Table 2: Bioactivity Correlation of Methylated vs. Non-Methylated DKPs

Compound ClassBioactivityPotency (Methylated)Potency (Non-Methylated)
Antifungal DKPsGrowth inhibition of E. rhusiopathiaeMIC: 50–100 μg/mLMIC: >200 μg/mL
Anti-inflammatory DKPsNO reduction in RAW264.7 cellsIC₅₀: 10–20 μMIC₅₀: 50–100 μM
Cytotoxic DKPsInhibition of lung cancer cell proliferationEC₅₀: 5–15 μMEC₅₀: 20–50 μM

Enzymatic Mechanisms for Cyclization and Methylation

The biosynthesis of 3-Methylpiperazine-2,5-dione involves two enzymatic stages:

  • Cyclization: Non-ribosomal peptide synthetases (NRPSs) catalyze the formation of the DKP ring. Adenylation (A) domains activate amino acids (e.g., alanine and valine), while thiolation (T) domains shuttle them to condensation (C) domains. Intramolecular cyclization releases the piperazine-2,5-dione core [4] [8]. In P. brasilianum, this process generates unmodified precursors like neofipiperzine C [4].
  • Methylation: S-adenosylmethionine (SAM)-dependent methyltransferases regioselectively methyllate the DKP scaffold at C-3. For example:
  • In P. janthinellum, a radical SAM enzyme adds a methyl group to C-3 of the Ala-Val-DKP intermediate, yielding 3-Methylpiperazine-2,5-dione [2].
  • P. ludwigii employs thiomethyltransferases for sequential methylation and sulfur incorporation, producing adametizine derivatives [2].

Gene clusters encoding these enzymes are conserved in mangrove-derived Penicillium spp. The pax cluster, identified in P. brasilianum, includes genes for NRPS (paxB), methyltransferase (paxM), and cytochrome P450 oxidases (paxC) that modify the DKP backbone [4]. Stereochemical outcomes are controlled by epimerase domains within NRPS modules, yielding (S,S)- or (R,R)-configured DKPs [7].

Table 3: Key Enzymes in 3-Methylpiperazine-2,5-dione Biosynthesis

Enzyme ClassFunctionGene/ClusterCatalytic Outcome
NRPS (A-T-C domains)Amino acid activation and cyclizationpaxBForms unsubstituted DKP core
SAM-methyltransferaseC-3 methylation of DKPpaxMAdds methyl group to C-3
Cytochrome P450Oxidative ring fusionpaxCGenerates polycyclic DKPs
Epimerase domainStereochemical inversionEmbedded in NRPSControls (S) or (R) chirality
  • 3-Methylpiperazine-2,5-dione
  • Penispirozines A–H
  • Adametizine C
  • Penipiperazine A
  • Neofipiperzine C
  • Cyclo(Trp-Phe)
  • Brevianamide F
  • Roquefortine F/G

Properties

Product Name

3-Methylpiperazine-2,5-dione

IUPAC Name

3-methylpiperazine-2,5-dione

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8)

InChI Key

ICCHEGCKVBMSTF-UHFFFAOYSA-N

Solubility

250 mg/mL

Canonical SMILES

CC1C(=O)NCC(=O)N1

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